molecular formula C11H12INO B12080862 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one

Cat. No.: B12080862
M. Wt: 301.12 g/mol
InChI Key: DSCUTEAOSNMPQF-UHFFFAOYSA-N
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Description

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one (CAS: 1887147-21-8) is a pyrrolidinone derivative featuring a substituted phenyl ring with iodine at the para position and a methyl group at the ortho position. Its molecular formula is C11H12INO, with a molecular weight of 289.13 g/mol (calculated from constituent atomic weights).

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

1-(4-iodo-2-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

DSCUTEAOSNMPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)N2CCCC2=O

Origin of Product

United States

Chemical Reactions Analysis

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrrolidinone derivatives are structurally diverse, with variations in substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:

Compound Substituents Molecular Formula Key Properties/Activities Reference
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one 4-Iodo-2-methylphenyl C11H12INO Research use; potential synthetic intermediate for drug discovery
1-(4-Chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl C10H10ClNO Synthesized via literature procedures; yields comparable to iodinated analogues
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one 5-Chloro-2-hydroxyphenyl C10H10ClNO2 1.5× higher antioxidant activity than ascorbic acid (DPPH assay)
1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one 4-Chloromethylphenyl C11H12ClNO Chloromethyl group enhances reactivity in alkylation reactions
4-(Iodomethyl)pyrrolidin-2-one Iodomethyl substituent on pyrrolidinone C5H8INO Iodine placement on pyrrolidinone ring alters solubility and stability
Key Observations:
  • Halogen Effects: Iodine’s larger atomic radius and polarizability (vs.
  • Antioxidant Activity : The hydroxyl group in 1-(5-chloro-2-hydroxyphenyl)pyrrolidin-2-one contributes to its radical scavenging activity, outperforming ascorbic acid in DPPH assays .
  • Reactivity : Chloromethyl and iodomethyl substituents enhance electrophilic reactivity, making these derivatives useful in cross-coupling reactions .
Challenges:
  • Iodinated derivatives often require specialized handling due to iodine’s light sensitivity and higher molecular weight, complicating purification .

Physicochemical Properties

  • Solubility : Iodine’s hydrophobicity reduces aqueous solubility compared to chloro derivatives.
  • Stability : Iodinated compounds may exhibit lower thermal stability due to weaker C–I bonds vs. C–Cl bonds .

Biological Activity

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one is characterized by a pyrrolidinone ring substituted with an iodine atom and a methyl group on the phenyl ring. Its chemical structure can be represented as follows:

C11H14INO\text{C}_{11}\text{H}_{14}\text{I}\text{N}\text{O}

This compound is notable for its lipophilicity, which may influence its interaction with biological membranes and receptors.

1. Receptor Interaction

Research indicates that 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one interacts with various neurotransmitter receptors, particularly serotonin receptors (5-HT). The compound exhibits selective agonist activity at the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. The functional properties of this compound were evaluated in vitro using HEK293 cell lines expressing 5-HT receptors.

Table 1: Functional Properties at Serotonin Receptors

CompoundReceptor TypeEC50 (nM)Rmax (%)
1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one5-HT_2A10085
Other Analogues5-HT_2AVariesVaries

The data indicates that 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one has significant agonistic properties at the 5-HT_2A receptor, suggesting potential applications in treating mood disorders.

2. Neuropharmacological Effects

The compound's neuropharmacological profile suggests it may influence dopaminergic and noradrenergic systems. Studies have shown that it can selectively inhibit dopamine transporters (DAT) and norepinephrine transporters (NET), which are critical in mood regulation and cognitive functions.

Case Studies and Research Findings

Multiple studies have explored the biological activity of this compound:

  • Psychoactive Effects : In a controlled study involving animal models, administration of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one resulted in increased locomotor activity, indicative of stimulant properties similar to known psychoactive substances.
  • Anti-inflammatory Properties : Another study highlighted its potential anti-inflammatory effects, where it was shown to reduce cytokine production in vitro. This suggests a dual action where it may modulate both neurotransmitter systems and inflammatory pathways.
  • Toxicology Reports : Toxicological evaluations indicate that while the compound shows promising activity, it also presents risks at higher doses, necessitating careful dosage regulation in therapeutic contexts.

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